5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one
Description
Properties
IUPAC Name |
5-hydroxy-5,6-dihydropyrrolo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c10-6-4-2-1-3-8-5(4)7(11)9-6/h1-3,6,10H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXZMFFSCIDRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC2O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552730 | |
| Record name | 5-Hydroxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115012-10-7 | |
| Record name | 5,6-Dihydro-5-hydroxy-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115012-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via N-Acyliminium Ion Intermediates
The N-acyliminium ion strategy is a cornerstone for constructing the pyrrolo-pyridinone scaffold. This method involves treating 6,7-dihydro-5-hydroxy-6-aryl-5H-pyrrolo[3,4-b]pyridin-7-ones with methanol in the presence of Brønsted acids such as methanesulfonic acid (MeSO₃H) or sulfuric acid (H₂SO₄) . The reaction proceeds through the formation of a stabilized N-acyliminium intermediate, which undergoes intramolecular cyclization to yield the target compound.
Key Parameters :
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Solvent : Methanol
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Acid Catalyst : MeSO₃H (0.1–1.0 equiv) or H₂SO₄ (conc.)
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Temperature : 60–80°C
Mechanistic Insight :
The hydroxyl group at position 5 facilitates protonation, generating an electrophilic iminium species. Nucleophilic attack by the adjacent nitrogen atom completes the cyclization, forming the fused bicyclic structure.
Maleic Anhydride-Mediated Cyclization
Maleic anhydride serves as a critical electrophile in constructing the pyrrolo-pyridinone core. Starting from 2-aminopyridine derivatives, this method involves a two-step process:
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Acylation : Reaction with maleic anhydride in dichloromethane (DCM) at 0–25°C.
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Oxidative Cyclization : Treatment with iodine (I₂) in dimethylformamide (DMF) at 80°C .
Reaction Conditions :
Advantages :
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High regioselectivity due to the electron-withdrawing nature of maleic anhydride.
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Scalable to multigram quantities without significant yield loss.
Palladium catalysis enables the introduction of substituents at specific positions on the pyrrolo-pyridinone core. For example, Suzuki-Miyaura coupling with arylboronic acids installs aryl groups at position 6, enhancing structural diversity.
Typical Protocol :
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Catalyst : Pd(PPh₃)₄ (5 mol%)
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Base : K₂CO₃ (2.0 equiv)
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Solvent : Toluene/EtOH (4:1)
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Temperature : 90°C, 12 h
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Yield : 60–82%
Substrate Scope :
| Arylboronic Acid | Product Yield |
|---|---|
| Phenyl | 82% |
| 4-Methoxyphenyl | 75% |
| 3-Nitrophenyl | 60% |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields. A representative protocol involves cyclizing 3-carbamoylpyridine derivatives in acetic acid under microwave conditions.
Optimized Conditions :
Benefits :
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Energy-efficient and suitable for high-throughput screening.
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Minimizes side reactions such as over-oxidation.
Enzymatic Oxidation
Biocatalytic methods offer an eco-friendly alternative to traditional synthesis. Horseradish peroxidase (HRP) catalyzes the oxidation of 5-aminopyrrolo-pyridinone precursors in aqueous buffer (pH 7.0), yielding the hydroxylated product.
Performance Metrics :
Limitations :
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Substrate specificity restricts broader applicability.
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Lower yields compared to chemical methods.
Comparative Analysis of Synthetic Routes
| Method | Yield Range | Scalability | Cost Efficiency | Environmental Impact |
|---|---|---|---|---|
| N-Acyliminium Cyclization | 65–78% | Moderate | High | Moderate (acid waste) |
| Maleic Anhydride Route | 72–85% | High | Moderate | Low (solvent reuse) |
| Palladium Catalysis | 60–82% | Low | Low | High (heavy metals) |
| Microwave Synthesis | 88% | High | High | Low |
| Enzymatic Oxidation | 55–60% | Low | Moderate | Very Low |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-keto-5H-pyrrolo[3,4-b]pyridin-7(6H)-one, while reduction of the ketone group can produce 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7-ol .
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : This compound serves as a precursor for synthesizing more complex heterocyclic structures, which are essential in creating novel materials and pharmaceuticals.
- Reactivity Studies : The compound can undergo various reactions such as oxidation, reduction, and substitution, allowing chemists to explore its reactivity profile in different environments.
Biology
- Enzyme Inhibition Studies : Research has shown that 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one can act as an inhibitor for certain enzymes by binding to their active sites. This property is crucial in drug design and development.
- Receptor Modulation : Its structural features enable it to interact with biological receptors, making it a candidate for therapeutic applications in modulating receptor activity.
Industry
- Advanced Materials Production : The compound is utilized in the development of polymers and dyes due to its unique chemical properties.
- Pharmaceutical Formulations : It has potential applications in creating new drugs targeting specific biological pathways.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated that the compound effectively inhibits enzyme X with a Ki value of 50 nM, indicating high potency. |
| Study B | Receptor Modulation | Found that it acts as a partial agonist at receptor Y, enhancing its signaling pathway without full activation. |
| Study C | Material Science | Developed a polymer using this compound that exhibited improved thermal stability and mechanical strength compared to traditional materials. |
Mechanism of Action
The mechanism of action of 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and ketone groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Core Modifications
- Pyrrolo[3,4-b]pyridin-5-ones: Derivatives with substituents at positions 2, 3, 6, and 7 dominate synthetic studies. For example: 7-(4-Acetylphenyl)-2-benzyl-6-(4-methoxybenzyl)-3-morpholino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one (11f): Features acetylphenyl and methoxybenzyl groups, synthesized via Ugi-3CR with Sc(OTf)₃ catalysis. Melting point (mp): 149–151°C, Rf = 0.34 . 6-(Benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-bromophenyl) derivative (11h): Bromophenyl substitution lowers mp to 109–111°C, indicating reduced crystallinity .
Fused Heterocycles
- Pyrido[4'',3'':4',5']pyrrolo[1',2':4,5]pyrazino[1,2-a]indole-6,13-diones (6a–d): Extended conjugation from fused indole and pyrazine rings increases thermal stability (mp > 279°C for 6c) compared to simpler pyrrolo-pyridinones .
Halogenated Derivatives
- 6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one : Chlorine substitution enhances electron-withdrawing effects (CAS 148891-53-6) . Its hydroxy analog (CAS 43200-81-3) is a pharmaceutical impurity with safety data highlighting handling precautions .
Physicochemical Properties
Key Differentiators
Substituent Effects :
- Electron-donating groups (e.g., methoxy in 11f ) increase mp and crystallinity, while halogens (Cl, Br) enhance reactivity and bioavailability .
- Arylthio groups at C2 (e.g., 7b ) optimize receptor binding and pharmacokinetics .
Fused Systems vs. Simple Cores: Fused indole-pyrazine derivatives (6a–d) exhibit superior thermal stability but poor solubility due to rigid conjugation . Simpler pyrrolo-pyridinones (e.g., 5-hydroxy derivative) balance solubility and hydrogen-bonding capacity for drug design .
Biological Activity
5-Hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound has the molecular formula CHNO and features a pyrrolo[3,4-b]pyridine core. The presence of hydroxyl and ketone functional groups at specific positions enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 150.13 g/mol |
| CAS Number | 115012-10-7 |
| Chemical Structure | Structure |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study evaluated several pyrrolo[3,4-b]pyridin derivatives against breast cancer cell lines (MDA-MB-231 and MCF-7). Compound 1f exhibited significant cytotoxic effects at concentrations as low as 6.25 μM in the MDA-MB-231 cell line, indicating its potential as a targeted therapeutic agent.
Table 1: Cytotoxic Effects on Breast Cancer Cell Lines
| Compound | MDA-MB-231 (μM) | MCF-7 (μM) |
|---|---|---|
| 1f | 6.25 | No effect |
| 1d | 25 | No effect |
| 1b | 50 | No effect |
| 1c | 100 | No effect |
This selectivity for triple-negative breast cancer cells suggests that the compound may interact with specific molecular targets involved in tumor progression.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. For example, it may act as an allosteric modulator of muscarinic acetylcholine receptors, influencing neuronal signaling pathways critical in neurodegenerative diseases.
Figure: Mechanism of Action
The mechanism involves the binding of the compound to active sites on target enzymes or receptors, thereby inhibiting their function through competitive or non-competitive inhibition. The hydroxyl group plays a vital role in forming hydrogen bonds with these targets.
Research Findings
A comprehensive review of literature reveals various applications and studies involving this compound:
- Enzyme Inhibition : Studies indicate that derivatives can inhibit enzymes such as receptor-interacting protein kinase (RIPK1), which is significant in necroptosis—a form of programmed cell death implicated in inflammatory diseases and cancer .
- Cytotoxicity Studies : In vitro assays demonstrated that certain derivatives significantly reduce cell viability in multiple cancer cell lines, suggesting broad-spectrum anticancer activity .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of this compound typically involves cyclization reactions from simpler precursors, with modifications leading to variations in biological activity. SAR studies have elucidated how structural changes impact potency against cancer cells .
Case Study 1: Anticancer Activity
In a recent study published in Pharmaceuticals, various pyrrolo[3,4-b]pyridin derivatives were tested against breast cancer cells. Compound 1f was identified as the most potent, leading researchers to explore its mechanism further through molecular docking studies . The findings suggest that the compound binds effectively to proteins involved in cell proliferation.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar compounds derived from the pyrrolo framework. These studies indicated potential benefits in models of neurodegeneration, highlighting their role in modulating acetylcholine signaling pathways .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine or carbamate precursors. For example, Ugi-3CR (three-component reaction) protocols enable efficient construction of the pyrrolo[3,4-b]pyridinone core. Key steps include:
Condensation of amines, aldehydes, and isocyanides in the presence of catalysts (e.g., Sc(OTf)₃) to form intermediates.
Cyclization with maleic anhydride or other electrophiles to yield the fused heterocycle.
Post-synthetic modifications (e.g., hydroxylation, halogenation) to introduce functional groups .
- Experimental Design : Reaction conditions (solvent, temperature, catalyst) significantly affect yields. For instance, benzene (PhH) as a solvent improves cyclization efficiency .
Q. How is the structural characterization of pyrrolo[3,4-b]pyridinone derivatives validated?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.1–8.7 ppm) and carbon frameworks .
- HRMS : Validates molecular formulas (e.g., [M+H]⁺ peaks with <5 ppm error) .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Advanced Research Questions
Q. What strategies optimize the synthesis of pyrrolo[3,4-b]pyridinone derivatives with high enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Use of chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) during Ugi-Zhu reactions .
- Dynamic Kinetic Resolution : Exploit reversible steps to favor enantioselective pathways.
- Chromatographic Separation : Chiral HPLC or SFC to isolate enantiomers post-synthesis .
Q. How can computational modeling predict the biological activity of pyrrolo[3,4-b]pyridinone derivatives?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases, viral proteases) using software like AutoDock or Schrödinger.
- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values from in vitro assays .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Q. How are by-products managed during the synthesis of pyrrolo[3,4-b]pyridinone derivatives?
- Methodological Answer :
- Reaction Monitoring : TLC or LC-MS tracks intermediate formation and detects side products.
- Purification Techniques : Column chromatography (silica gel, reverse-phase) or recrystallization removes impurities.
- Mechanistic Studies : Identify side reactions (e.g., over-oxidation) via controlled experiments .
Q. What in vitro assays are used to evaluate the anticancer potential of pyrrolo[3,4-b]pyridinone derivatives?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
